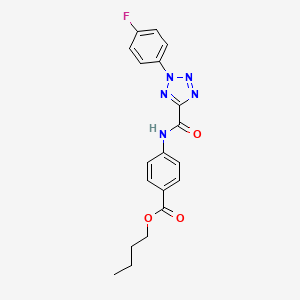

![molecular formula C18H17NO4 B2708797 2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid CAS No. 717131-40-3](/img/structure/B2708797.png)

2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid

Overview

Description

“2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid” is a chemical compound with the CAS Number: 717131-40-3 . It has a molecular weight of 311.34 . The compound is stored at room temperature and is in powder form .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of carboxylic acids and amines . This process can be facilitated by the use of catalysts and specific conditions such as ultrasonic irradiation .

Molecular Structure Analysis

The InChI code for the compound is 1S/C18H17NO4/c1-19(16-6-4-3-5-15(16)18(21)22)17(20)12-9-13-7-10-14(23-2)11-8-13/h3-12H,1-2H3,(H,21,22)/b12-9+ . This code provides a detailed description of the molecule’s structure.

Chemical Reactions Analysis

While specific reactions involving “2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid” are not mentioned in the search results, similar compounds often undergo reactions such as condensation .

Physical And Chemical Properties Analysis

It is a powder that is stored at room temperature . The compound’s density is approximately 1.0±0.1 g/cm^3 .

Scientific Research Applications

Chemical Synthesis and Applications

- Chemical Modifications and Derivatives : The study of monocarboxylic acids within the benzene series, including methoxybenzoic acids, reveals insights into chemical modifications that yield various derivatives with potential industrial and pharmaceutical applications. This research highlights the synthetic routes to obtain isocoumarins and isoquinolones from allylbenzoic acids, showcasing the chemical versatility of benzoic acid derivatives for creating bioactive compounds (Sainsbury, 1975).

Material Science

- Polymer Synthesis : The synthesis and characterization of hyperbranched aromatic polyamides demonstrate the utilization of benzoic acid derivatives in polymer science. By polymerizing specific benzoic acid derivatives, researchers were able to produce soluble and structurally diverse polymers, opening pathways for developing new materials with specialized applications (Yang et al., 1999).

Biochemical and Pharmacological Insights

- Antioxidant Properties : A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied for its antioxidant properties using DPPH free radical scavenging test. The research provides a foundation for exploring benzoic acid derivatives as potential antioxidants, which could be beneficial in designing drugs to combat oxidative stress-related diseases (Demir et al., 2015).

- Molecular Structure Analysis : The molecular structure and properties of a specific 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide highlight the detailed analysis enabling the understanding of its chemical reactivity and potential biochemical applications. Such studies are crucial for the development of new compounds with targeted biological activities (Demir et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-methylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-19(16-6-4-3-5-15(16)18(21)22)17(20)12-9-13-7-10-14(23-2)11-8-13/h3-12H,1-2H3,(H,21,22)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFUVHKMKJLBPP-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)O)C(=O)C=CC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1C(=O)O)C(=O)/C=C/C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325511 | |

| Record name | 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-methylamino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834461 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[3-(4-Methoxyphenyl)-N-methylprop-2-enamido]benzoic acid | |

CAS RN |

717131-40-3 | |

| Record name | 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-methylamino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

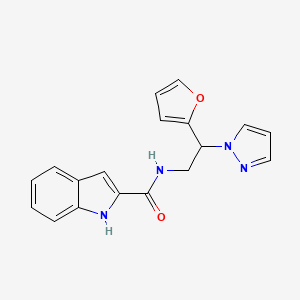

![N~6~-(3-methoxypropyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2708722.png)

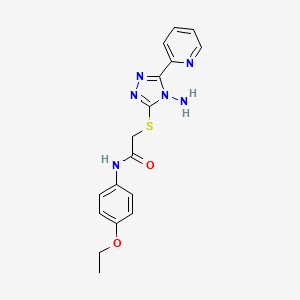

![5-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2708723.png)

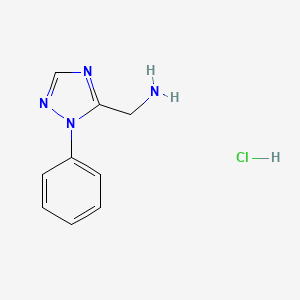

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2708726.png)

![2-Cyclopropyl-1-[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2708729.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2708731.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2708732.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2708737.png)